N-(2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide N-(2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 898427-72-0
VCID: VC11882353
InChI: InChI=1S/C16H19N3O4/c20-7-5-17-15(22)16(23)18-12-8-10-2-1-6-19-13(21)4-3-11(9-12)14(10)19/h8-9,20H,1-7H2,(H,17,22)(H,18,23)
SMILES: C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCO)CCC(=O)N3C1
Molecular Formula: C16H19N3O4
Molecular Weight: 317.34 g/mol

N-(2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

CAS No.: 898427-72-0

Cat. No.: VC11882353

Molecular Formula: C16H19N3O4

Molecular Weight: 317.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide - 898427-72-0

Specification

CAS No. 898427-72-0
Molecular Formula C16H19N3O4
Molecular Weight 317.34 g/mol
IUPAC Name N-(2-hydroxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Standard InChI InChI=1S/C16H19N3O4/c20-7-5-17-15(22)16(23)18-12-8-10-2-1-6-19-13(21)4-3-11(9-12)14(10)19/h8-9,20H,1-7H2,(H,17,22)(H,18,23)
Standard InChI Key AVJDNZYKYKHZGV-UHFFFAOYSA-N
SMILES C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCO)CCC(=O)N3C1
Canonical SMILES C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCO)CCC(=O)N3C1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

N-(2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide (CAS No. 898427-72-0) is a bicyclic amide derivative with the molecular formula C₁₆H₁₉N₃O₄ and a molecular weight of 317.34 g/mol. Its IUPAC name reflects the presence of a hydroxyethyl group, an ethanediamide backbone, and a fused azatricyclo ring system. Discrepancies in reported molecular formulas (e.g., C₁₅H₁₈N₂O₂ in some literature) highlight the need for rigorous analytical validation.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.898427-72-0
Molecular FormulaC₁₆H₁₉N₃O₄
Molecular Weight317.34 g/mol
IUPAC NameN-(2-hydroxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
SMILESC1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCO)CCC(=O)N3C1
Solubility> [ug/mL] (exact values pending experimental data)

Structural Analysis

Synthesis and Analytical Characterization

Synthetic Pathways

Synthesis involves multi-step organic reactions, often starting with cyclization of precursor amines or lactams to form the azatricyclo framework. Subsequent amidation with hydroxyethylamine introduces the ethanediamide group. Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to prevent side reactions and ensure high yields.

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. For example, ¹H NMR would resolve protons adjacent to the amide carbonyls, while HRMS verifies the molecular ion peak at m/z 317.34. Purity assessments via HPLC are recommended for pharmacological studies.

Comparative Analysis with Structural Analogs

Chloro-Methylphenyl Derivative

The related compound N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[...]ethanediamide (CAS No. 898464-53-4) replaces the hydroxyethyl group with a chlorophenyl moiety, enhancing lipophilicity and potentially altering target selectivity. Its molecular weight (397.9 g/mol) and formula (C₂₁H₂₀ClN₃O₃) reflect this substitution.

Dimethylaminoethyl Derivative

N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[...]ethanediamide (CAS No. 898427-66-2) incorporates a tertiary amine, improving solubility and enabling protonation-dependent membrane permeability. Such modifications underscore the scaffold’s versatility in drug design.

Challenges and Future Directions

Synthetic Optimization

Scalable synthesis remains a hurdle due to the multi-step sequence and low yields. Flow chemistry or enzymatic catalysis could streamline production.

Pharmacological Profiling

In vitro assays against kinase panels and GPCR arrays are needed to identify lead indications. Toxicity studies must precede in vivo testing.

Computational Modeling

Machine learning models predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties could prioritize derivatives for synthesis.

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